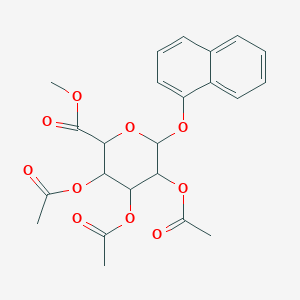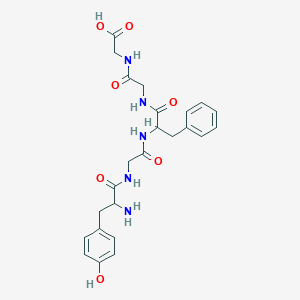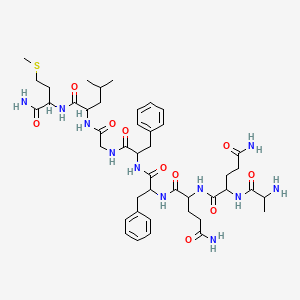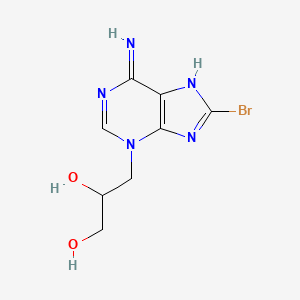![molecular formula C6H7NO B12325566 (+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one](/img/structure/B12325566.png)
(+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Azabicyclo(2.2.1)hept-5-en-3-one can be synthesized through various methods. One common approach involves the cyclization of 4-amino-2-cyclopentene-1-carboxylic acid . The reaction typically requires a dehydrating agent and is carried out under controlled temperature conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: In industrial settings, the production of 2-Azabicyclo(2.2.1)hept-5-en-3-one often involves large-scale biotransformation processes using whole cell catalysts . This method allows for the efficient resolution of the racemic mixture, yielding both optical forms of the lactam with high enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azabicyclo(2.2.1)hept-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides using reagents like m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can convert the lactam into its corresponding amine derivatives.
Substitution: The lactam can participate in nucleophilic substitution reactions, forming a range of polyfunctionalized bicyclic systems.
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid is commonly used for epoxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Various electrophilic reagents can be used to achieve substitution reactions.
Major Products:
Epoxides: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Polyfunctionalized Bicyclic Systems: Produced via substitution reactions.
Applications De Recherche Scientifique
2-Azabicyclo(2.2.1)hept-5-en-3-one is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of carbocyclic nucleosides and other complex molecules.
Biology: The compound is used in the preparation of analogs of bredinin, which have biological activity.
Medicine: It is a precursor to antiviral drugs such as Carbovir and Abacavir, which are used to treat HIV.
Industry: The compound is utilized in the production of therapeutic drugs and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Azabicyclo(2.2.1)hept-5-en-3-one involves its role as a precursor in the synthesis of biologically active compounds. For instance, in the synthesis of Carbovir, the lactam undergoes a series of chemical transformations to form the active antiviral agent . The molecular targets and pathways involved depend on the specific derivative being synthesized and its intended biological activity.
Comparaison Avec Des Composés Similaires
4-Amino-2-cyclopentene-1-carboxylic acid lactam: A precursor in the synthesis of 2-Azabicyclo(2.2.1)hept-5-en-3-one.
Amino-peramivir: A potent neuraminidase inhibitor.
Five-membered analogs of 4-amino-5-halopentanoic acids: Potential GABA aminotransferase inactivators.
Uniqueness: 2-Azabicyclo(2.2.1)hept-5-en-3-one stands out due to its bicyclic structure and its versatility as a synthetic intermediate. Its ability to participate in a wide range of chemical reactions and its role in the synthesis of important therapeutic drugs highlight its unique properties .
Propriétés
Formule moléculaire |
C6H7NO |
|---|---|
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
(1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one |
InChI |
InChI=1S/C6H7NO/c8-6-4-2-1-3-5(4)7-6/h1,3-5H,2H2,(H,7,8)/t4-,5+/m1/s1 |
Clé InChI |
HGDDVGDYVZZSGO-UHNVWZDZSA-N |
SMILES isomérique |
C1C=C[C@H]2[C@@H]1C(=O)N2 |
SMILES canonique |
C1C=CC2C1C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5R,6R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate](/img/structure/B12325483.png)



![1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)





![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)
![5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide](/img/structure/B12325558.png)

